3-amino-4-methoxy-N,N-dimethylbenzamide
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Overview
Description
3-amino-4-methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-amino-4-methoxy-N,N-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
Chemistry: 3-amino-4-methoxy-N,N-dimethylbenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound may be used as a probe or reagent to study enzyme interactions or metabolic pathways .
Industry: In industrial settings, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-amino-4-methoxybenzamide: Lacks the dimethyl groups, potentially leading to different reactivity and applications.
4-methoxy-N,N-dimethylbenzamide:
3-amino-N,N-dimethylbenzamide: Lacks the methoxy group, altering its properties and applications.
Uniqueness: 3-amino-4-methoxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. The presence of both amino and methoxy groups, along with the dimethylbenzamide moiety, allows for a wide range of modifications and uses in different fields .
Properties
IUPAC Name |
3-amino-4-methoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-9(14-3)8(11)6-7/h4-6H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKMKJDUYNDNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588506 |
Source
|
Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953888-49-8 |
Source
|
Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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